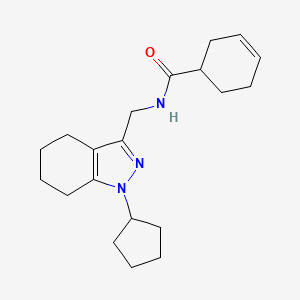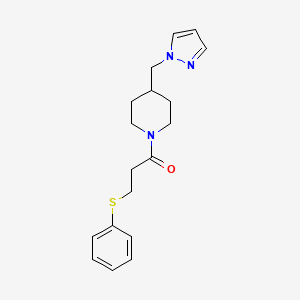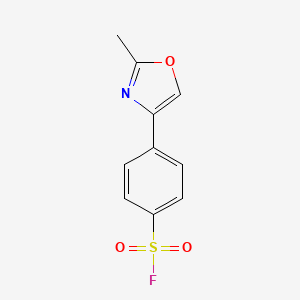
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride, also known as MOBSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOBSF is a sulfonamide-based inhibitor that is widely used in the field of biochemistry and pharmacology. It has been found to be effective in inhibiting various enzymes and proteins, making it a valuable tool for studying biological systems.
作用机制
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride acts as a sulfonamide-based inhibitor by forming a covalent bond with the active site of the enzyme or protein it is targeting. This bond prevents the enzyme or protein from functioning properly, leading to a decrease in activity. This compound has been found to be highly selective in its inhibition of enzymes and proteins, making it a valuable tool for studying biological systems.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various biological systems. It has been shown to inhibit the proliferation of cancer cells by targeting matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of glycosaminoglycans, leading to a decrease in inflammation and tissue damage in various disease states.
实验室实验的优点和局限性
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has several advantages as a research tool, including its high selectivity and effectiveness in inhibiting enzymes and proteins. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, this compound does have some limitations, including its potential toxicity and the need for specialized expertise and equipment for its synthesis and use.
未来方向
There are several future directions for research on 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride. One area of interest is the development of more selective and potent sulfonamide-based inhibitors for specific enzymes and proteins. Another area of interest is the use of this compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on biological systems.
合成方法
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride can be synthesized using a variety of methods, including the reaction of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride with fluoride salts or the reaction of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl hydrazide with phosphoryl fluoride. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride has been extensively used in scientific research due to its ability to inhibit various enzymes and proteins. It has been found to be effective in inhibiting the activity of serine proteases, such as trypsin and chymotrypsin, and metalloproteases, such as matrix metalloproteinases. This compound has also been used as an inhibitor of enzymes involved in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix.
属性
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRUPJOLHIXPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


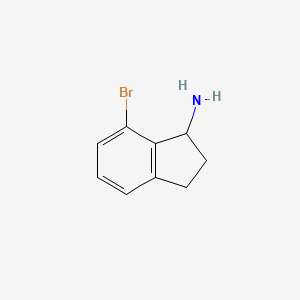
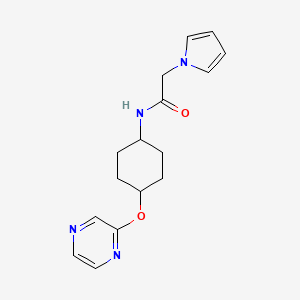
![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916747.png)
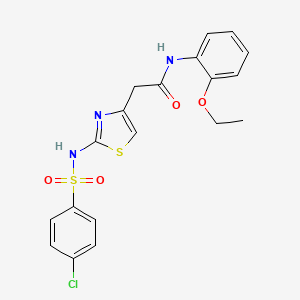
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)
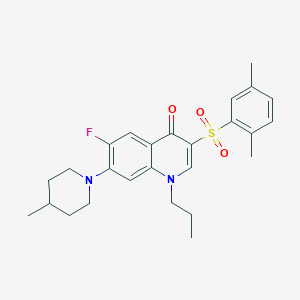
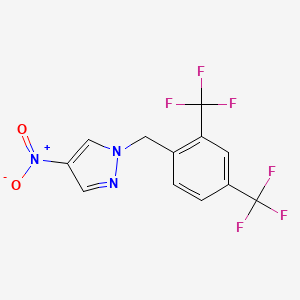

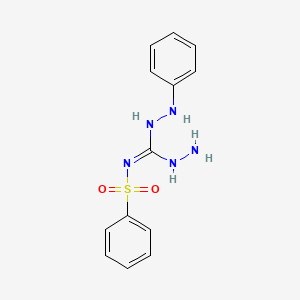
![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

